Gliadins

説明

Simple protein, one of the prolamines, derived from the gluten of wheat, rye, etc. May be separated into 4 discrete electrophoretic fractions. It is the toxic factor associated with CELIAC DISEASE.

作用機序

Target of Action

Gliadins, a class of proteins present in wheat and several other cereals, primarily target the human immune system . They interact with the immune system in genetically susceptible individuals, leading to conditions such as celiac disease . The most allergenic antibodies target ω-5 gliadin, which is encoded by the Gli-1B gene found on the B haplome of wheat .

Mode of Action

This compound interact with their targets through a series of biochemical reactions. They are resistant to gastrointestinal proteases, leading to the accumulation of relatively large peptides in the small intestine . These peptides can cross the intestinal epithelium, triggering an immune response . This interaction results in changes in the immune system, leading to inflammation and damage to the intestinal lining in individuals with celiac disease .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response. This compound stimulate the release of zonulin, a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract . This increased permeability allows this compound and other substances to pass into the bloodstream, triggering an immune response . The downstream effects include inflammation and damage to the intestinal lining, which are characteristic of celiac disease .

Pharmacokinetics

The pharmacokinetics of this compound involve their absorption, distribution, metabolism, and excretion (ADME). This compound are resistant to digestion and can cross the intestinal epithelium . Once in the bloodstream, they can distribute throughout the body, triggering an immune response wherever they go .

Result of Action

The primary result of this compound’ action is an immune response leading to inflammation and damage to the intestinal lining, known as villous atrophy . This damage can lead to a range of symptoms, including diarrhea, abdominal pain, and malnutrition . Over time, this can lead to more serious complications, such as osteoporosis, infertility, nerve damage, and seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of sulfur in the soil where wheat is grown can affect the amount of gliadin proteins in the wheat . Sulfur addition to sulfur-deficient soil has been shown to significantly reduce the amount of gliadin proteins, indicating that soil sulfur levels may be related to the biosynthesis of proteins involved in wheat-induced human pathologies .

生化学分析

Biochemical Properties

Gliadins can be divided into α- (α/β), γ-, and ω-groups, whereas the low-molecular-weight (LMW) this compound are novel seed storage proteins . The primary structure of each gliadin is divided into several domains, and the long repetitive domains consist of peptide motifs . Conserved cysteine residues mainly form intramolecular disulfide bonds .

Cellular Effects

The rare potential intermolecular disulfide bonds and the long repetitive domains of this compound play an important role in the quality of wheat flour . These bonds and domains influence the function of cells, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The genes encoding this compound are mainly located on the short arms of group 6 and group 1 chromosomes, and not evenly distributed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound are involved in several metabolic pathways. They interact with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. These interactions can affect the localization or accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Gliadins are a group of proteins found in wheat and are a key component of gluten. They play a significant role in the biological activity associated with various physiological processes, particularly in relation to celiac disease (CD). This article explores the biological activities of this compound, focusing on their immunogenic properties, cellular effects, and genetic factors influencing their expression.

Immunogenic Properties

This compound are known for their immunogenicity, especially in individuals with celiac disease. The immune response to gliadin peptides can lead to inflammation and damage in the small intestine. Key studies have identified specific gliadin peptides, such as P31–43, that activate the epidermal growth factor receptor (EGFR), which is implicated in the pathogenesis of CD. This activation can cause cytoskeletal rearrangements and promote cell proliferation, mimicking the effects of growth factors like EGF .

Table 1: Immunogenic Peptides of this compound

| Peptide | Immunogenicity | Mechanism |

|---|---|---|

| P31–43 | High | EGFR activation, cytoskeletal changes |

| LFEIDEELNEK | Moderate | Suppression of GS activity |

| FATSDLNDLYR | Moderate | Antifungal activity enhancement |

Cellular Effects

Research has demonstrated that gliadin peptides can induce various cellular responses. For instance, gliadin exposure has been shown to enhance cell cycle progression in intestinal epithelial cells. In vitro studies using Caco-2 cells revealed that gliadin peptides could drive cells into the S phase of the cell cycle, similar to the action of EGF . Furthermore, gliadin's ability to interfere with EGFR endocytosis prolongs receptor activation, amplifying its effects on cellular behavior.

Case Study: Gliadin and Cell Proliferation

A study conducted on NIH3T3 fibroblasts highlighted the role of gliadin peptides in promoting DNA synthesis. Cells treated with gliadin exhibited increased BrdU incorporation, indicating enhanced cell cycle entry compared to untreated controls . This suggests that this compound may contribute to pathological conditions associated with excessive cell proliferation.

Genetic Factors Influencing Gliadin Expression

The genetic architecture underlying gliadin expression has been extensively studied. Recent research identified multiple quantitative trait loci (QTLs) associated with gliadin content across various wheat chromosomes. These QTLs explain a significant portion of phenotypic variation in gliadin levels, which can influence both nutritional properties and immunogenic potential .

Table 2: QTLs Associated with Gliadin Content

| Chromosome | QTL Count | Phenotypic Variation (%) |

|---|---|---|

| 1AS | 5 | 1.97 |

| 1BL | 4 | 3.45 |

| 2AS | 3 | 12.83 |

科学的研究の応用

Therapeutic Applications in Celiac Disease

Celiac disease (CD) is an autoimmune disorder triggered by the ingestion of gluten proteins, primarily gliadins. Recent research has focused on gliadin sequestration as a therapeutic strategy to manage CD. Polyphenols, known for their anti-nutritional characteristics, can interact with this compound, potentially disrupting the pathogenesis of CD. This approach offers a dietary incorporation method that could mitigate gliadin's harmful effects without requiring complete gluten elimination from the diet .

Case Study: Polyphenol Interaction

A study demonstrated that polyphenols could physically sequester gliadin proteins in vitro, leading to a reduction in immune responses associated with CD. This method presents a promising avenue for future therapeutic developments aimed at gluten intolerance .

Genetic Engineering for Low-Gliadin Wheat Varieties

Advancements in genetic engineering have led to the development of low-gliadin wheat varieties. Utilizing RNA interference (RNAi) technology, researchers have successfully reduced gliadin content by 90-98% in transgenic lines. These modified wheat strains not only maintain acceptable baking properties but also significantly lower the risk of triggering celiac disease symptoms in sensitive individuals .

Table 1: Comparison of Gliadin Content in Wheat Varieties

| Wheat Variety | Gliadin Content (%) | Celiac Toxicity Potential |

|---|---|---|

| Wild Type | 100 | High |

| Low-Gliadin Variant | 2-10 | Low |

Drug Delivery Systems

This compound have emerged as promising candidates for drug delivery applications due to their unique properties. They can form nanoparticles and nanocapsules that enhance drug stability and release profiles. Their hydrophobic nature allows for effective interaction with skin keratin, making them suitable for topical formulations .

Case Study: Gliadin-Based Nanoparticles

Research has shown that gliadin-based nanoparticles can encapsulate various therapeutic agents, improving their bioavailability and targeted delivery. These systems have been evaluated for their effectiveness in delivering anti-inflammatory drugs and other therapeutics through the skin or gastrointestinal tract .

Immunological Responses and Neurological Implications

Emerging studies indicate a link between gliadin consumption and various neurological conditions, including schizophrenia. Patients with schizophrenia have shown elevated levels of antibodies against gliadin-derived peptides, suggesting an immunological connection that warrants further investigation into dietary interventions as part of treatment strategies .

Structural Characteristics and Functional Properties

The complex structure of this compound contributes to their functional properties in food technology. This compound are rich in proline and glutamine residues, which enhance their ability to form viscoelastic doughs essential for bread-making. Understanding these structural characteristics allows for better manipulation of this compound in food formulations to improve texture and shelf life .

化学反応の分析

Disulfide Bond Formation and Cross-Linking

Gliadins participate in sulfhydryl-disulfide exchange reactions, particularly during thermal processing.

Key Findings:

-

Cross-Linking with Glutenins : During bread baking, α- and γ-gliadins polymerize with glutenins via heat-induced SH–SS exchange. This reaction follows first-order kinetics, with rate constants increasing at higher temperatures (80–95°C) .

-

Enzymatic Catalysis : Protein disulfide isomerases (PDIs) catalyze intrachain disulfide bond formation in γ-gliadins, ensuring proper folding and stability. Mutations disrupting cysteine residues lead to protein aggregation in the endoplasmic reticulum .

Acylation with Citric Acid

This compound undergo acylation reactions with citric acid, forming crosslinked networks via amine-carboxyl interactions.

Reaction Conditions and Kinetics :

| Parameter | Effect on Reaction Extent | Optimal Value |

|---|---|---|

| pH | ↑ pH (4.3 → 9.0) | 9.0 |

| Citric Acid Conc. | ↑ Conc. (0.4 → 1.9 M) | 1.9 M |

| Temperature | ↑ Temp. (25 → 70°C) | 70°C |

-

Reaction Mechanism :

-

At pH 9.0 and 70°C, 34.8% of citric acid’s carboxyl groups react with gliadin amines, forming crosslinks .

Deamidation by Acid/Enzymes

Deamidation modifies gliadin’s immunogenicity by converting glutamine residues to glutamic acid.

-

Chemical Deamidation : Acid treatment (e.g., HCl) induces structural changes, increasing solubility and altering allergenicity .

-

Enzymatic Deamidation : Tissue transglutaminase (tTG) converts glutamines in gliadin peptides to glutamic acid, enhancing their recognition by T-cells in celiac disease .

Interaction with Phenolic Acids

Phenolic acids (e.g., ferulic acid) alter gliadin’s secondary structure, impacting functional properties.

Structural Changes (FTIR Analysis) :

| Phenolic Acid Conc. | β-Sheet Content | α-Helix Content |

|---|---|---|

| 0% (Control) | 32.7% | 28.9% |

| 0.05% | 34.1% | 26.5% |

| 0.1% | 37.4% | 24.8% |

-

Higher acid concentrations promote β-sheet formation, suggesting aggregation or amyloid-like structures .

Thermal Polymerization in Bread Making

During baking, this compound crosslink with glutenins as internal crumb temperatures reach 100°C.

Reaction Progression :

-

Glutenin Oxidation : Initial oxidation of glutenin thiol groups.

-

Gliadin Cross-Linking : α- and γ-gliadins incorporate into the gluten network via SH–SS exchange.

-

Kinetics : First-order rate constants correlate with temperature (Table 1).

Table 1: Reaction Rate Constants (k) for Gliadin-Glutenin Cross-Linking

| Temperature (°C) | α-Gliadin (k, min⁻¹) | γ-Gliadin (k, min⁻¹) |

|---|---|---|

| 80 | 0.021 | 0.015 |

| 90 | 0.035 | 0.024 |

| 95 | 0.048 | 0.032 |

Solvent-Dependent Conformational Changes

This compound exhibit structural plasticity in different solvents:

-

Aqueous Ethanol (70%) :

-

Acidic Solutions (pH 3–5) :

This synthesis highlights this compound’ reactivity in food processing and biochemistry, emphasizing their role in network formation, allergenicity, and structural adaptability. Experimental data underscore the importance of environmental factors (pH, temperature, solvent) in modulating these reactions.

特性

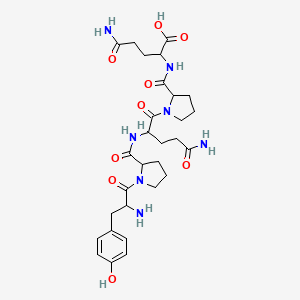

IUPAC Name |

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPUTXBJEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9007-90-3 | |

| Record name | Gliadins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gliadins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。